Cas no 438618-32-7 (hGCGR antagonist)

hGCGR antagonist structure
Nome del prodotto:hGCGR antagonist
Numero CAS:438618-32-7
MF:C20H30N2OS
MW:346.530004024506
MDL:MFCD01920208
CID:2827698
PubChem ID:619101
hGCGR antagonist Proprietà chimiche e fisiche
Nomi e identificatori
-
- NCGC00340210-02
- SWIBDWBSJSJQHL-UHFFFAOYSA-N
- 438618-32-7
- SCHEMBL2647850
- NCGC00340210-01
- N-[3-Cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1- benzothiophen-2-yl]-2-ethylbutanamide
- BDBM50161494
- Oprea1_728744
- AK-968/12386655
- DTXSID70347212
- STK315567
- N-[3-Cyano-6-(1,1-dimethyl-propyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl]-2-ethyl-butyramide
- N-(3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-ethylbutanamide
- DTXCID60298284
- AKOS003298076
- Glucagon Receptor Antagonist I
- N-(3-Cyano-6-(tert-pentyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-ethylbutanamide
- N-(3-Cyano-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-ethylbutanamide
- N-(3-Cyano-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-ethylbutanamide #
- GTPL1148
- hGCGR Antagonist
- MFCD01920208
- N-(3-Cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-ethylbutanamide
- N~1~-[3-CYANO-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-ETHYLBUTANAMIDE
- Q27077983
- AB01333740-02
- Benzothiophene-3-carbonitrile, 4,5,6,7-tetrahydro-2-(2-ethyl-1-oxobutylamino)-6-(1,1-dimethylpropyl)-
- CHEMBL179281
- AKOS017343007
- EX-A10757
- hGCGR antagonist
-
- MDL: MFCD01920208
- Inchi: InChI=1S/C20H30N2OS/c1-6-13(7-2)18(23)22-19-16(12-21)15-10-9-14(11-17(15)24-19)20(4,5)8-3/h13-14H,6-11H2,1-5H3,(H,22,23)
- Chiave InChI: SWIBDWBSJSJQHL-UHFFFAOYSA-N
- Sorrisi: CCC(CC)C(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)CC)C#N
Proprietà calcolate
- Massa esatta: 346.20788476g/mol
- Massa monoisotopica: 346.20788476g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 24
- Conta legami ruotabili: 6
- Complessità: 491
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.5
- Superficie polare topologica: 81.1Ų
hGCGR antagonist Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB425406-3 g |
N-[3-Cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylbutanamide |
438618-32-7 | 3g |
€1,006.60 | 2022-08-31 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71772-1mg |
Glucagon Receptor Antagonist I |
438618-32-7 | 98% | 1mg |
¥1396.00 | 2022-04-26 | |
1PlusChem | 1P00JX1D-1mg |
N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylbutanamide |
438618-32-7 | ≥99% | 1mg |
$183.00 | 2025-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165877-1g |
Glucagon receptor antagonist I |
438618-32-7 | 98% | 1g |
¥15708.00 | 2024-05-13 | |
A2B Chem LLC | AJ28481-5mg |
N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylbutanamide |
438618-32-7 | ≥99% | 5mg |
$429.00 | 2024-04-20 | |
1PlusChem | 1P00JX1D-5mg |
N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylbutanamide |
438618-32-7 | ≥99% | 5mg |
$582.00 | 2025-03-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71772-5mg |
Glucagon Receptor Antagonist I |
438618-32-7 | 98% | 5mg |
¥4871.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71772-500ug |
Glucagon Receptor Antagonist I |
438618-32-7 | 98% | 500ug |
¥831.00 | 2022-04-26 | |
abcr | AB425406-10 mg |
N-[3-Cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylbutanamide |
438618-32-7 | 10mg |
€254.00 | 2022-08-31 | ||
abcr | AB425406-10mg |
N-[3-Cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylbutanamide; . |
438618-32-7 | 10mg |
€467.00 | 2024-08-03 |
hGCGR antagonist Letteratura correlata
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
5. Back matter
438618-32-7 (hGCGR antagonist) Prodotti correlati
- 2248380-86-9(4-(Difluoromethyl)-3-morpholin-4-ylbenzoic acid)
- 2060008-52-6(3-(3-bromobenzenesulfonyl)aniline)
- 2227785-69-3(tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate)
- 2172072-93-2(1-(2-methoxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)
- 341966-92-5(2-[1-Methoxy-3-(4-nitroanilino)-2-propenylidene]malononitrile)
- 116070-49-6(2-Carbamoyl-2,2-dimethylacetic Acid)
- 1321714-76-4(4-(2Z)-3-3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-ylprop-2-enamidobenzoic acid)
- 1805366-97-5(3-Bromo-6-(difluoromethyl)-2-hydroxy-4-methylpyridine)
- 1261802-74-7(2-Iodo-1,3-thiazole-4-carboxamide)
- 2138347-80-3(2,1-Benzisothiazol-3(1H)-one, 4-methyl-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:438618-32-7)

Purezza:99%/99%/99%
Quantità:1mg/5mg/1g
Prezzo ($):290.0/1044.0/1641.0